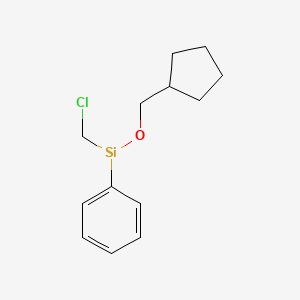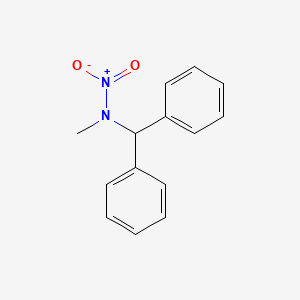
1-Methylsulfanyl-4-(4-phenylphenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylsulfanyl-4-(4-phenylphenyl)benzene is an organic compound with the molecular formula C14H14S3 It is characterized by the presence of a methylsulfanyl group attached to a benzene ring, which is further connected to another benzene ring through a phenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylsulfanyl-4-(4-phenylphenyl)benzene typically involves the reaction of 4-bromobiphenyl with methylthiolate in the presence of a base such as sodium hydride. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under an inert atmosphere to prevent oxidation. The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methylsulfanyl-4-(4-phenylphenyl)benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-methylsulfanylated biphenyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
1-Methylsulfanyl-4-(4-phenylphenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of 1-Methylsulfanyl-4-(4-phenylphenyl)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The methylsulfanyl group can undergo metabolic transformations, influencing the compound’s activity and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-Methylsulfanyl-4-(phenylsulfanyl)benzene: Similar structure but with a phenylsulfanyl group instead of a phenyl linkage.
1-Methylsulfanyl-4-(phenylethynyl)benzene: Contains an ethynyl linkage instead of a phenyl linkage.
1-Methylsulfanyl-4-(methylsulfonyl)benzene: Features a methylsulfonyl group instead of a phenyl linkage.
Uniqueness
1-Methylsulfanyl-4-(4-phenylphenyl)benzene is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
103561-47-3 |
|---|---|
Molecular Formula |
C19H16S |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1-methylsulfanyl-4-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C19H16S/c1-20-19-13-11-18(12-14-19)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-14H,1H3 |
InChI Key |
SUUPFHPITBFNGH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole](/img/structure/B14326433.png)

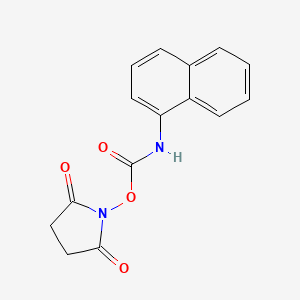
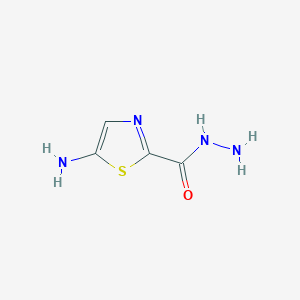
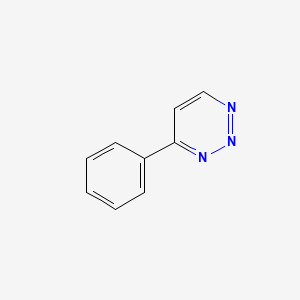
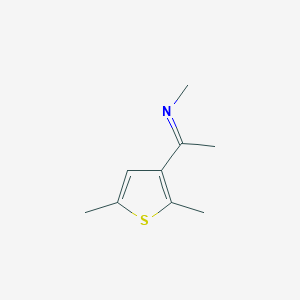
![5,9-Diaza-1-azoniabicyclo[7.3.1]tridec-1(13)-ene, 5-methyl-](/img/structure/B14326476.png)
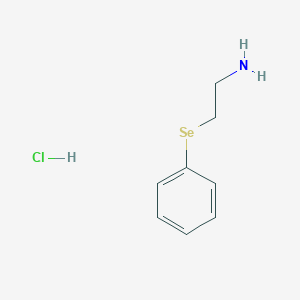
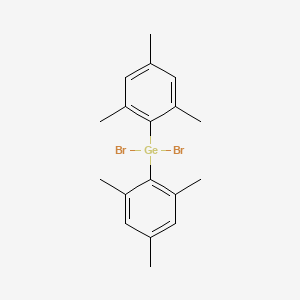
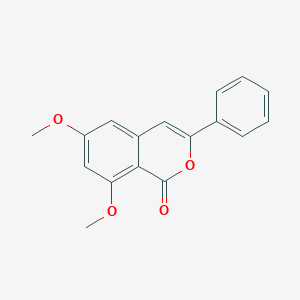
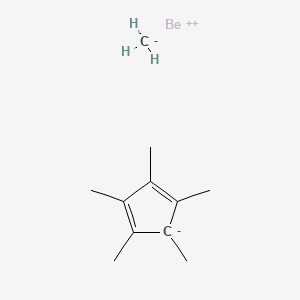
![1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene](/img/structure/B14326517.png)
